4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide
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Overview
Description
4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide is a compound that features a benzimidazole moiety, which is a bicyclic structure composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize benzimidazole derivatives is through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The specific synthetic route for this compound may involve:
Formation of Benzimidazole Core: Reacting o-phenylenediamine with benzyl chloride in the presence of a base to form 1-benzylbenzimidazole.
Introduction of Butanamide Side Chain: Reacting 1-benzylbenzimidazole with 4-hydroxybutanoic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-(2-hydroxyethyl)butanamide: Similar structure but lacks the benzimidazole moiety.
Benzimidazole Derivatives: Compounds like albendazole, omeprazole, and bendamustine share the benzimidazole core but differ in their side chains and specific activities.
Uniqueness
4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide is unique due to its specific combination of the benzimidazole core and the butanamide side chain. This unique structure may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-14-6-11-20(25)21-13-12-19-22-17-9-4-5-10-18(17)23(19)15-16-7-2-1-3-8-16/h1-5,7-10,24H,6,11-15H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIMAKUWQMVVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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